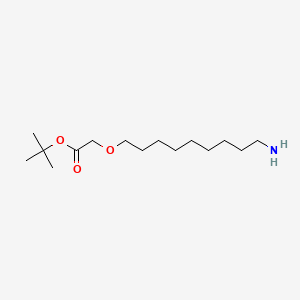
tert-Butyl 2-((9-aminononyl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-((9-aminononyl)oxy)acetate: is an organic compound that features a tert-butyl ester group and an aminononyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
tert-Butylation of Carboxylic Acids and Alcohols: A common method involves the reaction of carboxylic acids with tert-butanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide in flow microreactors has been shown to be efficient and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for carboxylic acids during multi-step synthesis .
Biology and Medicine:
- Potential use in the development of prodrugs where the ester group is hydrolyzed in vivo to release the active drug.
- Can be used in the synthesis of peptide-based drugs where the amino group is involved in peptide bond formation .
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Employed in the synthesis of polymers and materials with specific functional properties .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-((9-aminononyl)oxy)acetate largely depends on its functional groups:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases in biological systems, releasing the active carboxylic acid and alcohol.
Amination Reactions: The amino group can participate in various biochemical reactions, including the formation of peptide bonds and other amide linkages.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (9-aminononyl)carbamate: Similar in structure but contains a carbamate group instead of an ester.
tert-Butyl cyanoacetate: Contains a cyano group instead of an amino group.
Uniqueness:
- The presence of both a tert-butyl ester and a long aminononyl chain makes tert-Butyl 2-((9-aminononyl)oxy)acetate unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C15H31NO3 |
|---|---|
Molekulargewicht |
273.41 g/mol |
IUPAC-Name |
tert-butyl 2-(9-aminononoxy)acetate |
InChI |
InChI=1S/C15H31NO3/c1-15(2,3)19-14(17)13-18-12-10-8-6-4-5-7-9-11-16/h4-13,16H2,1-3H3 |
InChI-Schlüssel |
DSYDDDVQSGSRNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


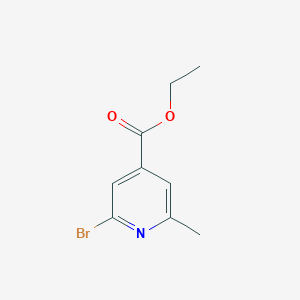
![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)
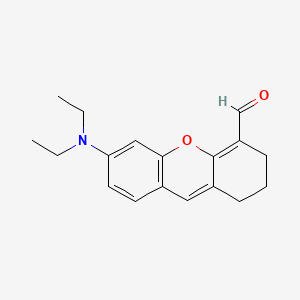

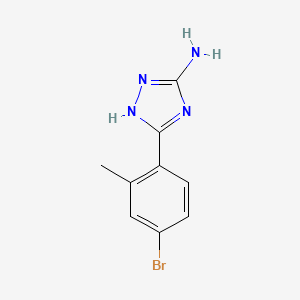
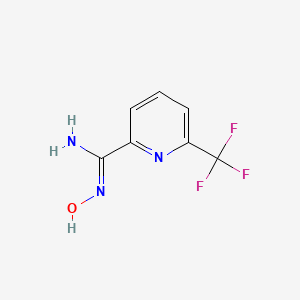
![1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)
![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
![3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid](/img/structure/B13679856.png)
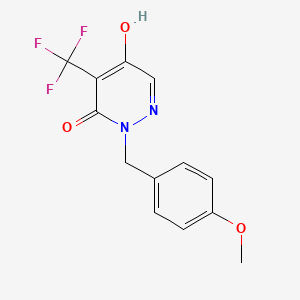
![Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679859.png)
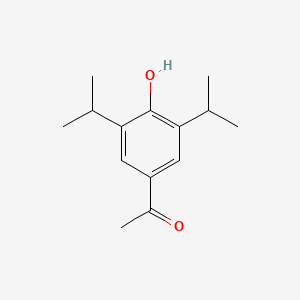

![7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13679867.png)
